1-(5-Bromo-1H-indazol-1-il)etanona

Descripción general

Descripción

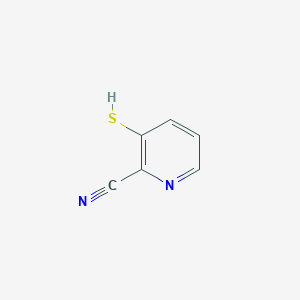

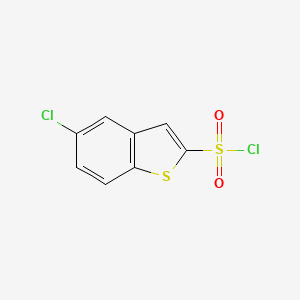

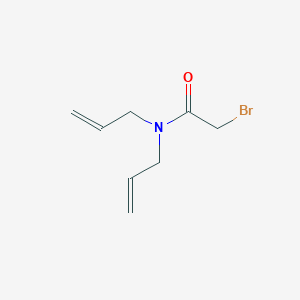

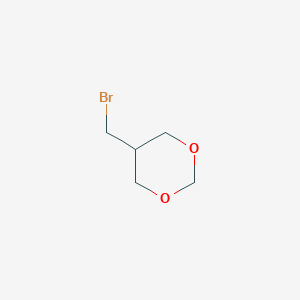

The compound 1-(5-Bromo-1H-indazol-1-yl)ethanone is a brominated indazole derivative. Indazole compounds are heterocyclic structures containing a pyrazole ring fused to a benzene ring. The presence of a bromine atom on the indazole moiety can significantly alter the compound's reactivity and physical properties, making it a valuable intermediate for various chemical syntheses and potential applications in medicinal chemistry.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 1-(5-Bromo-1H-indazol-1-yl)ethanone, they do provide insights into the synthesis of related compounds. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen-exchange reaction, which suggests that a similar approach might be applicable for synthesizing brominated indazole derivatives . Additionally, the synthesis of 2H-indazole-4,7-dione derivatives from 3-phenylsydnone and p-toluquinone through 1,3-dipolar cycloaddition indicates the versatility of indazole synthesis methods .

Molecular Structure Analysis

The molecular structure of related compounds has been thoroughly investigated using various computational methods and experimental techniques. For example, the optimized molecular structure and vibrational frequencies of a pyrazolyl ethanone derivative were studied using Gaussian09 software, and the results were in agreement with experimental infrared bands . The geometrical parameters of these molecules were confirmed by X-ray diffraction (XRD) data, which could be relevant when analyzing the structure of 1-(5-Bromo-1H-indazol-1-yl)ethanone.

Chemical Reactions Analysis

The reactivity of brominated compounds is often characterized by their ability to participate in further chemical transformations. The synthesis of 2H-indazole-4,7-dione derivatives and their subsequent reactions with bromine to yield mono- and dibromo derivatives demonstrate the potential for brominated indazoles to undergo further functionalization . This suggests that 1-(5-Bromo-1H-indazol-1-yl)ethanone could also be a precursor for more complex molecules through similar bromination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocyclic compounds can be influenced by the presence of substituents and the overall molecular structure. The study of ferrocenyl ethanone derivatives revealed that the UV-vis absorption and fluorescence spectra are dependent on the substituents attached to the core structure . This implies that the optical properties of 1-(5-Bromo-1H-indazol-1-yl)ethanone could also be modulated by its bromine substituent and the indazole framework. Additionally, the molecular electrostatic potential (MEP) analysis of a pyrazolyl ethanone derivative showed that the negative charge is localized over the carbonyl group, which could be a common feature in 1-(5-Bromo-1H-indazol-1-yl)ethanone .

Aplicaciones Científicas De Investigación

Potencial terapéutico

El imidazol, un grupo heterocíclico de cinco miembros, es un componente clave de este compuesto . Los derivados del imidazol muestran una amplia gama de propiedades químicas y biológicas, lo que los convierte en sintones importantes en el desarrollo de nuevos medicamentos . Exhiben diversas actividades biológicas como antibacteriana, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamébica, antihelmíntica, antifúngica y ulcerogénica .

Actividades antiproliferativas

Las N-fenil-1H-indazol-1-carboxamidas, que están relacionadas con el compuesto en cuestión, se han sintetizado y evaluado por sus actividades antiproliferativas in vitro contra líneas celulares tumorales derivadas de nueve tipos de cáncer clínicamente aislados .

Actividades anti-VIH

Se ha informado que los derivados del indol, otro grupo de compuestos relacionados, tienen potenciales actividades anti-VIH .

Síntesis de imidazoles sustituidos

El compuesto se puede utilizar en la síntesis regiocontrolada de imidazoles sustituidos . Estos heterociclos son componentes clave de las moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas .

Desarrollo de nuevos medicamentos

Debido a la presencia de núcleos heterocíclicos, los medicamentos que contienen este compuesto pueden proporcionar altos valores quimioterapéuticos y actuar como un remedio para el desarrollo de nuevos medicamentos .

Tratamiento de enfermedades infecciosas

Los compuestos heterocíclicos, incluidos los que contienen este compuesto, se utilizan clínicamente para tratar enfermedades infecciosas .

Safety and Hazards

Regarding safety information, “1-(5-Bromo-1H-indazol-3-yl)ethanone” is an organic compound, and its toxicity and irritation should be noted . Appropriate protective measures, including gloves, goggles, and protective clothing, need to be taken during use and handling, and operation in a well-ventilated environment .

Propiedades

IUPAC Name |

1-(5-bromoindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPRNHHJTZSJAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293899 | |

| Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152626-92-1 | |

| Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152626-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-1H-indazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B1283405.png)